
Butanoic acid, 2-hydroxy-4-(methylthio)-, 3-methylbutyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanoic acid, 2-hydroxy-4-(methylthio)-, 3-methylbutyl ester is an organic compound with the molecular formula C10H20O3S and a molecular weight of 220.33 . This compound is known for its unique structure, which includes a butanoic acid backbone with a hydroxy group, a methylthio group, and a 3-methylbutyl ester group. It is used in various scientific and industrial applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 2-hydroxy-4-(methylthio)-, 3-methylbutyl ester typically involves esterification reactions. One common method is the reaction of butanoic acid derivatives with alcohols in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of a dehydrating agent to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These can include continuous flow reactors and the use of advanced catalysts to enhance the reaction rate and yield. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
Butanoic acid, 2-hydroxy-4-(methylthio)-, 3-methylbutyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The methylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like thiols or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Butanoic acid, 2-hydroxy-4-(methylthio)-, 3-methylbutyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of flavors, fragrances, and other specialty chemicals.
作用機序
The mechanism by which butanoic acid, 2-hydroxy-4-(methylthio)-, 3-methylbutyl ester exerts its effects involves interactions with various molecular targets. The hydroxy and ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors. The methylthio group can influence the compound’s lipophilicity and its ability to cross cell membranes. These interactions can modulate biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
Butanoic acid, 3-methylbutyl ester: This compound has a similar ester group but lacks the hydroxy and methylthio groups.
Butanoic acid, 2-hydroxy-, methyl ester: This compound has a hydroxy group but lacks the methylthio and 3-methylbutyl ester groups.
Uniqueness
Butanoic acid, 2-hydroxy-4-(methylthio)-, 3-methylbutyl ester is unique due to the presence of both a hydroxy group and a methylthio group, which confer distinct chemical properties and reactivity. These functional groups make it a versatile compound in various chemical reactions and applications.
特性
CAS番号 |
617673-82-2 |
|---|---|
分子式 |
C10H20O3S |
分子量 |
220.33 g/mol |
IUPAC名 |
3-methylbutyl 2-hydroxy-4-methylsulfanylbutanoate |
InChI |
InChI=1S/C10H20O3S/c1-8(2)4-6-13-10(12)9(11)5-7-14-3/h8-9,11H,4-7H2,1-3H3 |
InChIキー |
GWSOYCBOZHTEPI-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCOC(=O)C(CCSC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


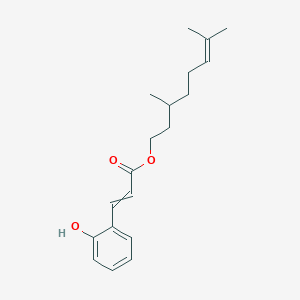
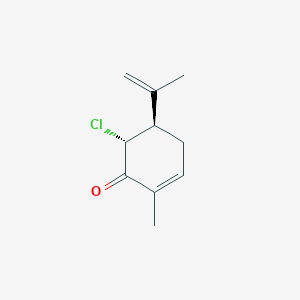
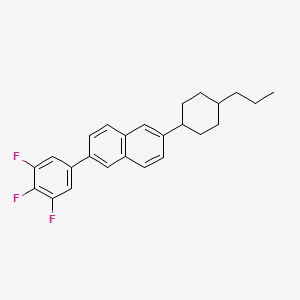

![{[5-(Propan-2-yl)-1,3-benzoxazol-2-yl]sulfanyl}acetic acid](/img/structure/B14236597.png)
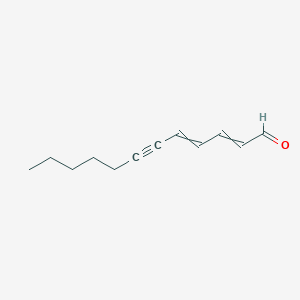
![2-[(2-{[2-(2-Fluorophenyl)ethyl]amino}ethyl)amino]-2-methylpropan-1-OL](/img/structure/B14236610.png)
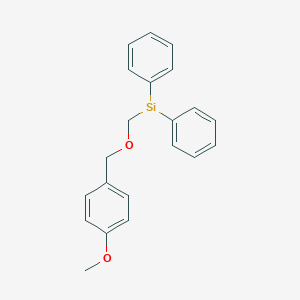
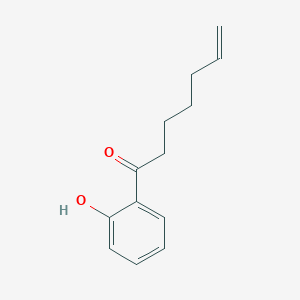
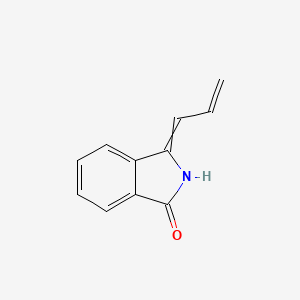

![4-[(E)-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}diazenyl]-N,N-dioctylaniline](/img/structure/B14236635.png)
![L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-N,beta,beta-trimethyl-L-phenylalanyl-N-[(1S,2E)-4-ethoxy-3-methyl-1-(1-methylethyl)-4-oxo-2-buten-1-yl]-N,3-dimethyl-](/img/structure/B14236639.png)
![Phosphonic acid, [(R)-hydroxy(4-methylphenyl)methyl]-, dimethyl ester](/img/structure/B14236642.png)
